Urinary Excretion Dominance: MH-3 Accounts for 18% of Dose vs. <1% for Alternative Conjugates
In human volunteers receiving haloperidol, the O-glucuronide conjugate (MH-3, corresponding to Haloperidol-1-hydroxy-2'-D-glucuronide) was the main urinary metabolite, accounting for 18% of the administered dose excreted in 24-hour urine. In contrast, the sulfate conjugate of reduced haloperidol (MH-1) and the glucuronide conjugate at the same position as MH-1 (MH-2) each accounted for less than 1% of the dose [1]. This >18-fold quantitative difference establishes MH-3 as the definitive urinary marker for haloperidol metabolic disposition studies.
| Evidence Dimension | Percentage of administered dose excreted in 24-h urine |
|---|---|
| Target Compound Data | 18% of dose |
| Comparator Or Baseline | MH-1 (sulfate conjugate of reduced haloperidol) and MH-2 (glucuronide conjugate of reduced haloperidol), each <1% of dose |
| Quantified Difference | >18-fold higher than each comparator conjugate |
| Conditions | Human volunteers receiving haloperidol; 24-h urine collection; HPLC purification with immunological detection |
Why This Matters
Procurement of the MH-3-specific reference standard is essential for any urinary assay intended to capture the dominant excreted metabolite; alternative conjugates will be undetectable in most clinical samples.
- [1] Oida T, Terauchi Y, Yoshida K, Kagemoto A, Sekine Y. Use of antisera in the isolation of human specific conjugates of haloperidol. Xenobiotica. 1989;19(7):781-793. View Source
